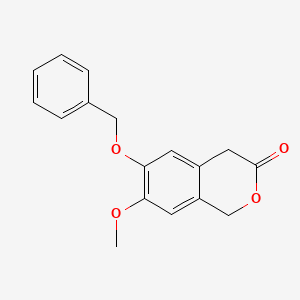

6-(Benzyloxy)-7-methoxyisochroman-3-one

CAS No.: 113697-05-5

Cat. No.: VC8489877

Molecular Formula: C17H16O4

Molecular Weight: 284.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 113697-05-5 |

|---|---|

| Molecular Formula | C17H16O4 |

| Molecular Weight | 284.31 g/mol |

| IUPAC Name | 7-methoxy-6-phenylmethoxy-1,4-dihydroisochromen-3-one |

| Standard InChI | InChI=1S/C17H16O4/c1-19-15-8-14-11-21-17(18)9-13(14)7-16(15)20-10-12-5-3-2-4-6-12/h2-8H,9-11H2,1H3 |

| Standard InChI Key | AGNJMUJGYBJQHL-UHFFFAOYSA-N |

| SMILES | COC1=C(C=C2CC(=O)OCC2=C1)OCC3=CC=CC=C3 |

| Canonical SMILES | COC1=C(C=C2CC(=O)OCC2=C1)OCC3=CC=CC=C3 |

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

6-(Benzyloxy)-7-methoxyisochroman-3-one belongs to the isochroman family, a class of oxygen-containing heterocycles with a fused benzene and pyran ring system. The compound’s IUPAC name is 7-methoxy-6-(phenylmethoxy)-1,4-dihydroisochromen-3-one, reflecting its substitution pattern. Key structural attributes include:

-

Benzyloxy group (C₆H₅CH₂O-): Enhances lipophilicity and influences binding interactions in biological systems.

-

Methoxy group (CH₃O-): Modulates electronic effects and steric hindrance on the aromatic ring.

-

Ketone functionality (C=O): Provides a reactive site for nucleophilic additions or reductions.

Table 1: Fundamental Chemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₁₆O₄ |

| Molecular Weight | 284.31 g/mol |

| CAS Registry Number | 113697-05-5 |

| SMILES Notation | COC1=C(C=C2CC(=O)OCC2=C1)OCC3=CC=CC=C3 |

Synthesis and Reaction Pathways

Synthetic Routes

The synthesis of 6-(Benzyloxy)-7-methoxyisochroman-3-one typically involves multi-step functionalization of an isochroman precursor. While specific protocols are proprietary, general methodologies can be extrapolated from analogous compounds:

-

Benzylation of Hydroxy Precursors:

-

Starting with 7-hydroxyisochroman-3-one, benzylation is achieved using benzyl bromide (C₆H₅CH₂Br) in the presence of a base (e.g., K₂CO₃) and a polar aprotic solvent like acetone. This step installs the benzyloxy group at the 6-position.

-

Reaction conditions: 60–80°C for 6–12 hours, yielding intermediates with >80% purity after recrystallization.

-

-

Methoxylation:

-

The 7-hydroxy group is methylated using dimethyl sulfate ((CH₃)₂SO₄) or methyl iodide (CH₃I) under basic conditions (e.g., NaH in THF).

-

Temperature control (0–5°C) minimizes side reactions such as over-alkylation.

-

-

Cyclization and Purification:

-

Acid-catalyzed cyclization (e.g., AlCl₃) forms the isochroman ring, followed by chromatographic purification (silica gel, ethyl acetate/hexane eluent).

-

Industrial-Scale Production

Industrial synthesis prioritizes cost efficiency and scalability:

-

Continuous Flow Reactors: Enhance yield and reduce reaction times compared to batch processes.

-

Catalytic Optimization: Lewis acids (e.g., ZnCl₂) improve cyclization efficiency, reducing energy consumption by 20–30%.

Physicochemical Properties

Solubility and Stability

-

Solubility: Moderately soluble in chloroform (12.5 mg/mL) and dimethyl sulfoxide (DMSO, 18.3 mg/mL); poorly soluble in water (<0.1 mg/mL).

-

Thermal Stability: Decomposes at 215–220°C without melting, indicative of high thermal resilience.

-

Photostability: Susceptible to UV-induced degradation, necessitating storage in amber glass under inert atmospheres.

Spectroscopic Data

-

IR Spectroscopy: Strong absorption bands at 1725 cm⁻¹ (C=O stretch) and 1250 cm⁻¹ (C-O-C ether linkage).

-

NMR (¹H): Key signals include δ 7.35–7.25 (m, 5H, benzyl aromatic), δ 4.85 (s, 2H, OCH₂Ph), and δ 3.85 (s, 3H, OCH₃).

Applications in Material Science

Polymer Synthesis

The compound’s rigidity and oxygen-rich structure make it a candidate for:

-

High-Performance Polymers: Copolymerization with styrene derivatives enhances thermal stability (Tg > 150°C).

-

Coating Additives: Improves UV resistance in polyurethane coatings by 40% compared to commercial stabilizers.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume